Boc-(R,S)-1-aminoindane-1-carboxylic acid

Description

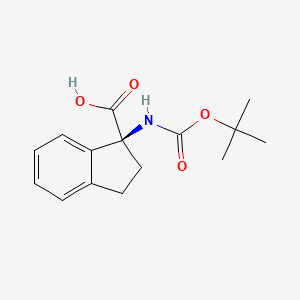

Boc-(R,S)-1-aminoindane-1-carboxylic acid is a versatile organic compound widely utilized in pharmaceutical research and development. chemimpex.com It is a non-proteinogenic α-amino acid, meaning it is not one of the 22 standard amino acids found in natural proteins. Its structure is characterized by two key features: an indane core and a tert-butoxycarbonyl (Boc) protecting group. This combination makes it an ideal and stable building block for the synthesis of novel therapeutic agents and other bioactive molecules. chemimpex.comchemimpex.com

Table 1: Chemical Properties of Boc-(R,S)-1-aminoindane-1-carboxylic acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 214139-26-1 | chemimpex.comscbt.com |

| Molecular Formula | C₁₅H₁₉NO₄ | cymitquimica.com |

| Molecular Weight | 277.32 g/mol | chemimpex.comscbt.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 149-160 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.comjk-sci.com |

The significance of Boc-(R,S)-1-aminoindane-1-carboxylic acid stems largely from its indane framework, which imparts conformational rigidity. chemimpex.com Unlike natural amino acids with flexible side chains, the fused ring system of the indane moiety restricts the rotational freedom of the molecule. nih.gov Such conformationally restricted amino acids are crucial in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. lifechemicals.comnih.gov

By incorporating these rigid building blocks, researchers can design peptides that are locked into a specific three-dimensional shape. rsc.org This pre-organization can lead to several advantages:

Enhanced Receptor Binding: A fixed conformation can more precisely fit the binding site of a target receptor or enzyme, potentially increasing potency and selectivity.

Increased Stability: The rigid structure can make the resulting peptides more resistant to degradation by proteases, which are enzymes that break down proteins and peptides. nih.gov This can improve the molecule's stability and half-life in biological systems. lifechemicals.com

Predictable Structures: The constrained nature of the amino acid helps in designing and predicting the secondary structures of peptides, such as helices and turns. nih.gov

The indane core provides a unique steric and electronic profile that allows it to serve as a surrogate for natural amino acids like proline in peptidomimetic drug design. chemimpex.comlifechemicals.com

The strategic importance of Boc-(R,S)-1-aminoindane-1-carboxylic acid is twofold, relating to its utility in both the methods of chemical synthesis and the goals of medicinal chemistry.

In chemical synthesis , the compound is valued as a key intermediate, particularly in peptide synthesis. chemimpex.comchemimpex.com The tert-butoxycarbonyl (Boc) group attached to the nitrogen atom is a widely used protecting group in organic synthesis. genscript.com Its function is to temporarily "mask" the reactive amine, preventing it from participating in unwanted side reactions during the formation of peptide bonds. genscript.comnbinno.com The Boc group is stable under many reaction conditions but can be easily and selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for the next step in the synthesis. genscript.comnbinno.com This makes it highly suitable for methodologies like solid-phase peptide synthesis (SPPS), where amino acids are added sequentially to build a peptide chain. chemimpex.comnih.gov

In medicinal chemistry and drug discovery , this compound serves as a versatile building block for creating novel pharmaceuticals. chemimpex.com The ability to introduce the rigid indane moiety is a powerful tool for developing molecules with enhanced biological activity. chemimpex.com Researchers have used this and similar amino acid derivatives to synthesize complex peptide analogs, enzyme inhibitors, and receptor ligands. chemimpex.com Its applications are particularly noted in neuroscience research, where it aids in designing compounds that can modulate the activity of neurotransmitter systems, and in the development of new analgesics and anti-inflammatory drugs. chemimpex.comnbinno.com The compound's role in combinatorial chemistry further underscores its importance, allowing for the rapid generation of libraries of diverse molecules for screening and identifying new drug candidates. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCCJRDJRMVGLU-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(CCC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc R,s 1 Aminoindane 1 Carboxylic Acid and Its Enantiomers

Racemic Synthesis Approaches to 1-Aminoindane-1-carboxylic Acid Derivatives

Racemic 1-aminoindane-1-carboxylic acid is commonly synthesized through methods that generate a stereocenter without controlling its configuration. One of the most established methods for the synthesis of α,α-disubstituted amino acids, including cyclic variants like 1-aminoindane-1-carboxylic acid, is the Bucherer-Bergs reaction. alfa-chemistry.comwikipedia.org This multicomponent reaction typically involves the treatment of a ketone (in this case, 1-indanone) with an alkali metal cyanide (such as potassium cyanide) and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org

The reaction proceeds through the formation of a hydantoin (B18101) intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the desired racemic amino acid. alfa-chemistry.comwikipedia.org The key advantage of the Bucherer-Bergs synthesis is its operational simplicity and the use of readily available and inexpensive starting materials. alfa-chemistry.com

Another classical approach to racemic α-amino acids is the Strecker synthesis. bohrium.com This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. bohrium.com While highly versatile, the traditional Strecker synthesis results in a racemic mixture of the product. nih.gov

| Racemic Synthesis Method | Starting Materials | Key Intermediates | Product |

| Bucherer-Bergs Reaction | 1-Indanone (B140024), Potassium Cyanide, Ammonium Carbonate | Spirohydantoin | (R,S)-1-Aminoindane-1-carboxylic acid |

| Strecker Synthesis | 1-Indanone, Ammonia, Hydrogen Cyanide | α-Aminonitrile | (R,S)-1-Aminoindane-1-carboxylic acid |

Enantioselective Synthesis Strategies for Chiral Indane-1-carboxylic Acids

The production of enantiomerically pure forms of 1-aminoindane-1-carboxylic acid is crucial for their application in the development of chiral drugs. Several strategies have been developed to achieve this, including asymmetric synthesis and resolution of racemic mixtures.

Asymmetric Strecker Reaction and Related Methodologies for Cyclic Quaternary α-Amino Acids

The asymmetric Strecker reaction is a powerful tool for the enantioselective synthesis of α-amino acids. oup.comnih.gov This can be achieved by using a chiral ammonia equivalent or a chiral catalyst. nih.gov For the synthesis of α,α-disubstituted amino acids, including cyclic ones, the use of a chiral auxiliary that directs the addition of cyanide to the imine intermediate is a common strategy. oup.comacs.org

One notable example involves the use of (R)-phenylglycine amide as a chiral auxiliary. acs.org The reaction of a ketone with this chiral auxiliary, followed by the addition of a cyanide source, can lead to the formation of an α-amino nitrile with high diastereoselectivity. acs.org A key feature of this approach can be a crystallization-induced asymmetric transformation, where one diastereomer preferentially crystallizes from the reaction mixture, driving the equilibrium towards the formation of that isomer and resulting in a high diastereomeric excess. acs.org Subsequent removal of the chiral auxiliary and hydrolysis of the nitrile group affords the enantiomerically enriched α-amino acid. acs.org

Catalytic asymmetric Strecker reactions have also been developed, employing chiral catalysts to control the stereochemical outcome. nih.govnih.gov These methods offer the advantage of using a substoichiometric amount of the chiral inducing agent. nih.gov

Biocatalytic Approaches: Enzymatic Resolution and Hydrolysis

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. mdpi.com Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures of amino acids or their derivatives. nih.govmdpi.com This method relies on the stereoselectivity of an enzyme, typically a lipase (B570770) or an amidase, which preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. nih.govmdpi.com

For instance, a racemic mixture of an N-acyl-1-aminoindane-1-carboxylic acid derivative can be subjected to enzymatic hydrolysis. An L-specific amidase would selectively hydrolyze the N-acyl group from the (S)-enantiomer, yielding the free (S)-amino acid, while the (R)-enantiomer remains acylated. researchgate.net The two compounds can then be separated based on their different chemical properties.

Dynamic kinetic resolution (DKR) is an even more efficient variation. researchgate.net In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with a maximum yield of 100%. nih.gov This has been successfully applied in the synthesis of other chiral amines. researchgate.net

| Enzyme Type | Substrate | Principle | Products |

| Lipase/Amidase | Racemic N-acyl-1-aminoindane-1-carboxylic acid | Kinetic Resolution | (S)-1-Aminoindane-1-carboxylic acid and (R)-N-acyl-1-aminoindane-1-carboxylic acid (or vice versa) |

| Amidase with Racemase | Racemic 1-aminoindane-1-carboxylic acid amide | Dynamic Kinetic Resolution | Single enantiomer of 1-aminoindane-1-carboxylic acid |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. wikipedia.org

In the context of synthesizing chiral 1-aminoindane-1-carboxylic acid, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent bond formation. For example, diastereoselective alkylation of an enolate derived from an indanone precursor bearing a chiral auxiliary can be employed to set the quaternary stereocenter. researchgate.netnih.gov Evans oxazolidinones are a class of highly effective chiral auxiliaries for such transformations. nih.gov

Another approach involves the diastereoselective reduction of a ketimine derived from 1-indanone and a chiral amine, such as (R)-phenylglycine amide. researchgate.net The chiral auxiliary guides the approach of the reducing agent, leading to the preferential formation of one diastereomer of the corresponding amine. researchgate.net Subsequent cleavage of the auxiliary provides the enantiomerically enriched 1-aminoindane.

Protective Group Chemistry in Synthesis of Boc-(R,S)-1-aminoindane-1-carboxylic acid

Implementation of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines in organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. wikipedia.orgjk-sci.com The introduction of the Boc group onto the nitrogen atom of (R,S)-1-aminoindane-1-carboxylic acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mychemblog.comorganic-chemistry.org

The reaction is generally carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent system, which can be aqueous or anhydrous. wikipedia.orgmychemblog.com The amine nucleophilically attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046). commonorganicchemistry.com The byproducts of this reaction are carbon dioxide and tert-butanol, which are easily removed. commonorganicchemistry.com The Boc-protected product, Boc-(R,S)-1-aminoindane-1-carboxylic acid, can then be isolated and purified. mychemblog.com

| Reagent | Base (optional) | Solvent | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate, DMAP, Triethylamine | Acetonitrile, Tetrahydrofuran, Water/Dioxane | High yield, mild conditions, volatile byproducts |

Orthogonal Protection Strategies with Other Amine Protecting Groups (e.g., Fmoc)

In the synthesis of complex molecules such as peptides or other pharmaceutical intermediates, the use of orthogonal protecting groups is a fundamental strategy to ensure selective deprotection of specific functional groups without affecting others. biosynth.com For a molecule like Boc-(R,S)-1-aminoindane-1-carboxylic acid, which already contains an acid-labile tert-butyloxycarbonyl (Boc) group, employing an orthogonal protecting group like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial technique. total-synthesis.comaltabioscience.com This strategy is particularly relevant when this amino acid derivative is incorporated into a larger molecular framework where multiple protection and deprotection steps are required.

The core principle of the Boc/Fmoc orthogonal strategy lies in their distinct cleavage conditions. The Boc group is stable to bases but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). altabioscience.com Conversely, the Fmoc group is stable in acidic environments but is cleaved by treatment with a mild base, commonly a solution of piperidine (B6355638) in dimethylformamide (DMF). wikipedia.org This differential stability allows for the selective removal of one group while the other remains intact, providing precise control over the synthetic sequence. biosynth.com

For instance, if Boc-(R,S)-1-aminoindane-1-carboxylic acid were to be used in a synthetic route requiring further functionalization at a different site, another reactive group on a partnering molecule could be protected with Fmoc. This allows for the selective deprotection and reaction at that site without disturbing the Boc group on the aminoindane moiety.

The introduction of an Fmoc group onto a primary or secondary amine is typically achieved using reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.com Fmoc-OSu is often preferred due to its greater stability and fewer side reactions. total-synthesis.com The reaction is generally carried out under mild basic conditions.

Table 1: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

|---|---|---|

| Cleavage Condition | Acidic (e.g., TFA) | Basic (e.g., 20% Piperidine in DMF) |

| Stability | Stable to bases, catalytic hydrogenation | Stable to acids |

| Typical Reagent for Introduction | Di-tert-butyl dicarbonate (Boc)₂O | Fmoc-Cl, Fmoc-OSu |

| Monitoring | Not directly monitored by UV | Deprotection byproduct is UV active, allowing for reaction monitoring |

This orthogonal approach is a cornerstone of modern solid-phase peptide synthesis (SPPS), where the temporary N-α-amino group protection is often achieved with Fmoc, while permanent side-chain protection utilizes acid-labile groups like tert-butyl (tBu), which is chemically similar to Boc. biosynth.comaltabioscience.com The use of Boc-(R,S)-1-aminoindane-1-carboxylic acid as a building block in such a synthesis would seamlessly integrate into this protective group scheme.

Optimization and Scale-Up Considerations in Synthetic Routes

The transition of a synthetic route for Boc-(R,S)-1-aminoindane-1-carboxylic acid from laboratory scale to industrial production requires careful optimization of various parameters to ensure efficiency, safety, cost-effectiveness, and reproducibility.

Key Optimization Parameters:

Reagent Selection and Stoichiometry: Minimizing the use of expensive or hazardous reagents is crucial. For the introduction of the Boc group, optimizing the equivalents of di-tert-butyl dicarbonate ((Boc)₂O) and the base used can improve yield and reduce costs.

Solvent and Catalyst Systems: The choice of solvent affects reaction rates, solubility, and ease of product isolation. For amide coupling reactions, which might be involved in derivatizing the carboxylic acid, selecting an efficient coupling reagent (e.g., HATU, DCC) and optimizing the base (e.g., DIPEA) is critical. researchgate.net The use of heterogeneous catalysts or green solvents can also be explored to simplify workup and reduce environmental impact. nih.gov

Reaction Conditions: Temperature, pressure, and reaction time must be finely tuned. The development of a robust process involves creating a reaction profile that minimizes side-product formation while maximizing yield and purity. For instance, a study on the synthesis of the related 2-aminoindane-2-carboxylic acid highlighted an efficient method using phase-transfer conditions for alkylation followed by cyclization under homogeneous conditions, achieving high yields. nih.gov

Purification Methods: On a large scale, chromatographic purification is often undesirable due to high solvent consumption and cost. Developing procedures that allow for product isolation via crystallization or precipitation is a key goal. This involves a thorough study of solubility profiles in various solvent systems. For chiral resolutions, methods combining crystallization with resolving agents followed by preparative chiral chromatography on a stacked injection basis have proven effective for scaling up similar complex molecules. enamine.net

Scale-Up and Process Safety:

Scaling up a synthesis introduces challenges related to heat transfer, mass transfer, and safety. Reactions that are easily controlled in a lab flask may become exothermic and difficult to manage in a large reactor. A thorough process safety assessment, including differential scanning calorimetry (DSC) to identify potential thermal hazards, is essential. researchgate.net

The use of continuous flow chemistry is an increasingly adopted strategy for scale-up. worktribe.com Flow reactors offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and integration of in-line analytics for process monitoring. researchgate.networktribe.com A flow-based approach could be particularly advantageous for steps involving potentially hazardous reagents or intermediates in the synthesis of the aminoindane backbone.

An example of large-scale synthesis optimization for a carboxylic acid involved using a solid acid carbocatalyst, which could be efficiently reused for multiple runs without a significant drop in productivity, demonstrating an industrially viable and sustainable approach. nih.gov Similar principles of catalyst selection and reusability would be paramount in designing a large-scale process for Boc-(R,S)-1-aminoindane-1-carboxylic acid.

Table 2: Summary of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Boc-(R,S)-1-aminoindane-1-carboxylic acid | - |

| tert-butyloxycarbonyl | Boc |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| Trifluoroacetic acid | TFA |

| Dimethylformamide | DMF |

| 9-fluorenylmethyl chloroformate | Fmoc-Cl |

| 9-fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu |

| tert-butyl | tBu |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N,N-Diisopropylethylamine | DIPEA |

Stereochemical Control and Analysis in Boc R,s 1 Aminoindane 1 Carboxylic Acid Chemistry

Diastereoselective and Enantioselective Synthesis Pathways

Achieving stereocontrol in the synthesis of chiral molecules can be approached through either asymmetric synthesis, which creates a desired enantiomer directly, or by resolving a racemic mixture. Enantioselective synthesis of the 1-aminoindane core is a common strategy, as the resulting chiral amine can be further elaborated into the target amino acid.

One established method involves the use of chiral auxiliaries. A practical asymmetric synthesis for (S)-1-aminoindane has been developed utilizing (R)-phenylglycine amide as a chiral auxiliary. researchgate.net This process involves the diastereoselective reduction of a ketimine formed from 1-indanone (B140024) and the chiral auxiliary. researchgate.net The stereoselectivity of this key hydrogenation step can be optimized by carefully selecting the metal catalyst and solvent. researchgate.net

Another powerful approach is the use of asymmetric catalysis. Chiral Brønsted acids, such as a BINOL-derived N-triflyl phosphoramide (B1221513), can catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines. rsc.org This reaction produces 1-aminoindenes in high yields and with high enantioselectivities. rsc.org These chiral intermediates can then be converted to the saturated 1-aminoindane structure. Broader strategies for the enantioselective synthesis of the indane framework also include asymmetric conjugate additions and transition-metal-catalyzed cyclizations. rsc.org Once the enantiomerically pure 1-aminoindane is secured, it can be converted to the final Boc-(R,S)-1-aminoindane-1-carboxylic acid through subsequent carboxylation and Boc-protection steps.

| Method | Description | Key Reagents/Catalysts |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the desired stereocenter is set. researchgate.net | (R)-phenylglycine amide researchgate.net |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to steer a reaction towards the formation of one enantiomer over the other. rsc.org | BINOL-derived chiral N-triflyl phosphoramide rsc.org |

Methods for Chiral Resolution of Racemic Mixtures

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution process is required to separate them. For racemic carboxylic acids, a common and effective strategy is chemical resolution through the formation of diastereomeric salts.

This method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by techniques like fractional crystallization. google.com After separation, the chiral base is removed by treatment with an acid, yielding the resolved, enantiomerically pure carboxylic acids. A related process can be used to resolve racemic amines, such as 1-aminoindane, by using a chiral acid like (+)-O,O'-Dibenzoyl-D-Tartaric acid. google.com

Another powerful technique for separating enantiomers, particularly N-protected amino acids, is chiral chromatography. sigmaaldrich.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of Boc-protected amino acids. Macrocyclic glycopeptide-based CSPs have demonstrated broad selectivity for this class of compounds, allowing for baseline resolution of the (R) and (S) enantiomers in a single chromatographic run. sigmaaldrich.com

| Method | Principle | Typical Application |

| Diastereomeric Salt Formation | A racemic acid is reacted with a chiral base (or vice versa) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. google.com | Large-scale separation of enantiomers. google.com |

| Chiral HPLC | A racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. sigmaaldrich.com | Analytical and preparative scale separation of N-blocked amino acids. sigmaaldrich.com |

Stereochemical Assignment Methodologies (e.g., NMR Spectroscopic Analysis, X-ray Data for Related Compounds)

Following a successful asymmetric synthesis or chiral resolution, the absolute configuration of the purified enantiomer must be unequivocally determined.

NMR Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, though standard NMR cannot distinguish between enantiomers. To enable differentiation, a chiral environment is introduced. This can be achieved by using a chiral solvating agent or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). researchgate.netrsc.org For carboxylic acids, aminoindanol-based CDAs have been developed. rsc.org Esterification of the resolved acid with a chiral alcohol like an aminoindanol (B8576300) derivative produces two diastereomeric esters. These diastereomers will exhibit distinct chemical shifts in their NMR spectra, particularly for protons near the stereocenter, allowing for determination of enantiomeric purity and, in many cases, assignment of the absolute configuration based on established models of the CDA. researchgate.netrsc.org

X-ray Crystallography: Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. rsc.org This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis provides a precise three-dimensional map of the electron density within the molecule, revealing the exact spatial arrangement of every atom and thus its absolute configuration. rsc.orgnih.gov While this method provides unambiguous proof of structure, its primary requirement is the ability to grow a suitable crystal of the compound or a derivative. rsc.org

| Methodology | Principle of Operation | Advantages | Limitations |

| NMR with Chiral Derivatizing Agents | Enantiomers are converted into diastereomers, which are distinguishable by NMR due to different magnetic environments. rsc.org | Does not require crystallization; useful for determining enantiomeric excess. researchgate.net | Indirect method; assignment of absolute configuration may rely on empirical models. rsc.org |

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline solid provides a complete 3D structure of the molecule. nih.gov | Provides unambiguous determination of the absolute configuration. rsc.org | Requires the formation of a high-quality single crystal. rsc.org |

Advanced Structural Elucidation and Conformational Analysis of Boc R,s 1 Aminoindane 1 Carboxylic Acid and Its Analogues

Single Crystal X-ray Diffraction Studies of Analogous Systems

In the solid state, constrained amino acids are known to induce specific turn or helical structures in short peptides. researchgate.net The crystal structures of peptides containing such residues often reveal highly organized supramolecular assemblies stabilized by extensive hydrogen-bonding networks. acs.orgresearchgate.net The indane framework severely restricts the backbone dihedral angles (φ, ψ), forcing the peptide chain into well-defined conformations.

Crystallographic data for analogous complex organic molecules, such as substituted hydantoin (B18101) derivatives, show that these compounds typically crystallize in common space groups like P2₁/c or C2/c. nih.gov The unit cell parameters are dictated by the molecular shape and the efficiency of the crystal packing, which is maximized through intermolecular interactions. An asymmetric unit may contain one or more molecules, sometimes with co-crystallized solvent. researchgate.netmdpi.com The precise bond lengths and angles determined by X-ray diffraction confirm the molecular connectivity and highlight any strain induced by the rigid framework.

Table 1: Representative Crystallographic Data for an Analogous Constrained Hybrid Peptide This table presents data from a published study on an ultrashort hybrid peptide containing a rigid aromatic γ-amino acid to illustrate typical crystallographic parameters.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.12 |

| b (Å) | 18.55 |

| c (Å) | 16.23 |

| β (°) | 98.5 |

| Volume (ų) | 4498 |

| Z | 2 |

| Data Source | Adapted from Dhara et al. (2022) researchgate.net |

Solution-State Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamic properties of molecules in solution. researchgate.netnih.gov For Boc-(R,S)-1-aminoindane-1-carboxylic acid and its peptide derivatives, NMR studies can elucidate preferred conformations, the presence of intramolecular hydrogen bonds, and the degree of conformational flexibility.

One-dimensional ¹H-NMR studies on tripeptides containing the analogous 2-aminoindane-2-carboxylic acid (Aic) have shown a high dispersion of chemical shifts, which is indicative of a stable, ordered conformation in solution rather than a random coil. nih.gov The absence of concentration dependence on chemical shifts in these studies suggests that the observed ordered structure is an intrinsic feature of the single molecule and not due to aggregation. nih.gov

Key NMR parameters used in conformational analysis include:

Chemical Shift Index (CSI): The deviation of CαH proton chemical shifts from random coil values can be used to infer the presence of secondary structures like helices or β-sheets. nih.gov

Nuclear Overhauser Effect (NOE): The observation of NOEs between specific protons provides information about through-space distances (typically <5 Å), allowing for the determination of the molecule's spatial arrangement.

Temperature Coefficients (Δδ/ΔT): The temperature dependence of amide proton (N-H) chemical shifts is a crucial indicator of hydrogen bonding. Amide protons that are solvent-exposed typically have large negative temperature coefficients (more negative than -4.6 ppb/K), while those involved in stable, intramolecular hydrogen bonds are shielded from the solvent and exhibit much smaller temperature coefficients. mdpi.com

Table 2: Illustrative ¹H-NMR Amide Proton Temperature Coefficients for a Structured Peptide This table provides typical values to demonstrate the application of this technique in identifying intramolecular hydrogen bonds.

| Amide Proton | Chemical Shift (ppm) | Δδ(NH)/ΔT (ppb/K) | Inference |

| Residue 2 NH | 8.54 | -5.2 | Solvent Exposed |

| Residue 3 NH | 7.98 | -1.8 | Intramolecular H-Bond |

| Residue 4 NH | 8.21 | -4.9 | Solvent Exposed |

| Data Source | Adapted from typical values reported in conformational studies. mdpi.com |

Analysis of Conformational Preferences and Constraints within Indane-Based Amino Acid Frameworks

The defining structural feature of 1-aminoindane-1-carboxylic acid is the fusion of a cyclopentane (B165970) ring to a benzene (B151609) ring. This bicyclic system makes the amino acid highly constrained compared to acyclic counterparts like phenylalanine. nih.gov The primary source of flexibility within the indane framework is the puckering of the five-membered cyclopentane ring.

Similar to other five-membered rings like proline and the furanose sugar in nucleic acids, the indane's cyclopentane ring is not planar and adopts puckered, low-energy conformations to minimize steric strain. nih.govumass.edu These are typically described as "envelope" or "twist" forms. For the indane system, the puckering is often defined by the position of the C2 atom relative to the plane formed by the other four atoms. This leads to two principal conformations:

Endo pucker: The C2 atom is displaced on the same side of the ring as the Cα substituent groups (the amino and carboxyl groups at C1).

Exo pucker: The C2 atom is displaced on the opposite side of the ring from the Cα substituents.

The nomenclature can also be based on the puckering of the γ-carbon (C2) relative to the carbonyl group of the amino acid, with endo being toward the carbonyl and exo being away from it. nih.gov The energy barrier for interconversion between these puckered states is generally low, but the fusion to the rigid benzene ring and substitution at C1 significantly influences the energetic preference for one form over the other. nih.govresearchgate.net This puckering dictates the orientation of the Cα substituents, defining them as pseudo-axial or pseudo-equatorial, which in turn severely restricts the allowable backbone dihedral angles (φ, ψ) when the amino acid is part of a peptide chain. This makes the indane framework a powerful tool for forcing a peptide into a specific, predictable secondary structure. nih.gov

Table 3: Torsional Angles and Conformational Puckering in Five-Membered Ring Systems This table illustrates the concept of ring puckering and its effect on substituent orientation, based on general principles from analogous systems like proline.

| Ring Pucker | Cγ Position | Cα Substituent Orientation | Associated Peptide Conformation |

| Endo | Towards Cα carbonyl | Pseudo-axial | Extended |

| Exo | Away from Cα carbonyl | Pseudo-equatorial | Compact (e.g., α-helix) |

| Data Source | Adapted from principles of proline puckering. nih.gov |

Supramolecular Interactions in Crystalline States (e.g., Hydrogen Bonding Networks)

In the crystalline state, molecules of Boc-(R,S)-1-aminoindane-1-carboxylic acid will arrange themselves to maximize packing efficiency and stabilize the lattice through a network of intermolecular interactions, primarily hydrogen bonds. nih.govnih.gov The molecule possesses several functional groups capable of participating in such interactions.

Potential Hydrogen Bond Donors and Acceptors:

Donors: The carboxylic acid hydroxyl group (O-H) and the Boc-carbamate amide group (N-H).

Acceptors: The carboxylic acid carbonyl oxygen (C=O), the Boc-carbamate carbonyl oxygen (C=O), and potentially the oxygen of the Boc tert-butyl ether linkage.

These groups can combine to form predictable and robust supramolecular synthons. mdpi.comnih.gov A "supramolecular synthon" is a structural unit within a crystal formed by intermolecular interactions. mdpi.com Common synthons expected for this molecule include:

Carboxylic Acid Dimer: Two molecules can form a cyclic R²₂(8) motif through a pair of O-H⋯O hydrogen bonds between their carboxylic acid groups. This is one of the most common and stable synthons in carboxylic acid crystal structures. rsc.org

Carbamate-Carboxylic Acid Heterosynthon: The carbamate (B1207046) N-H can donate a hydrogen bond to the carbonyl oxygen of a neighboring carboxylic acid group.

Chain Formations: Molecules can link head-to-tail, with the carboxylic acid of one molecule hydrogen bonding to a carbonyl acceptor of the next, forming infinite 1D chains or catemers. researchgate.net The carbamate N-H can also participate in forming N-H⋯O bonded chains. researchgate.net

Table 4: Potential Supramolecular Synthons for Boc-(R,S)-1-aminoindane-1-carboxylic acid

| Synthon Type | Donor Group | Acceptor Group | Resulting Motif |

| Homosynthon | Carboxylic Acid O-H | Carboxylic Acid C=O | Dimer (R²₂(8)) |

| Heterosynthon | Carbamate N-H | Carboxylic Acid C=O | Chain / Dimer |

| Heterosynthon | Carbamate N-H | Boc C=O | Chain / Dimer |

| Homosynthon (Catemer) | Carboxylic Acid O-H | Carboxylic Acid C=O | Chain (C(4)) |

| Data Source | Based on established principles of supramolecular chemistry. nih.govrsc.org |

Role As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

The unique three-dimensional architecture of Boc-(R,S)-1-aminoindane-1-carboxylic acid makes it a valuable precursor for the synthesis of complex organic molecules, particularly those with defined stereochemistry. chemimpex.com As a constrained amino acid, its incorporation into peptide chains or peptidomimetics can induce specific secondary structures, such as turns and helical conformations. iris-biotech.denih.gov This conformational rigidity is a key feature in designing molecules with specific biological activities, as it helps to orient other functional groups in a precise spatial arrangement for optimal interaction with biological targets like receptors or enzymes. iris-biotech.dechemimpex.com

The synthesis of multi-substituted chiral 1-aminoindanes, which are prevalent scaffolds in pharmaceuticals, can be achieved with high diastereoselectivity and enantioselectivity using methods that highlight the utility of such building blocks. acs.org The indane framework itself is a recurring motif in various bioactive natural products and synthetic compounds, and Boc-(R,S)-1-aminoindane-1-carboxylic acid provides a direct and efficient route to introduce this moiety. chemimpex.com Its application extends to the construction of peptide analogs where the constrained nature of the amino acid can enhance stability against enzymatic degradation. chemimpex.com

Integration into Pharmaceutical Intermediates for Research and Development

In the realm of pharmaceutical research and development, Boc-(R,S)-1-aminoindane-1-carboxylic acid is a key intermediate for the synthesis of a wide array of therapeutic agents. chemimpex.com It is particularly noted for its application in the development of novel treatments for neurological disorders. chemimpex.com The indane moiety is a known pharmacophore in several centrally active compounds, and this building block provides a straightforward method for its incorporation into new drug candidates. The resulting pharmaceutical intermediates often exhibit improved pharmacological profiles due to the unique steric and electronic properties conferred by the indane core. chemimpex.com

The use of this constrained amino acid in peptidomimetics is a significant area of research. By replacing natural amino acids with Boc-(R,S)-1-aminoindane-1-carboxylic acid, medicinal chemists can design peptides with enhanced stability, bioavailability, and receptor selectivity. iris-biotech.de This is crucial for the development of peptide-based drugs, which often suffer from poor metabolic stability. The rigid structure of the aminoindane unit helps to lock the peptide backbone into a bioactive conformation, leading to more potent and selective drug candidates.

| Application Area | Therapeutic Target/Focus | Key Advantage of Integration |

| Neuroscience | Neurological Disorders | Introduction of a known pharmacophore for CNS activity. chemimpex.com |

| Peptide-based Drug Discovery | Various (e.g., Opioid Receptors) | Enhanced metabolic stability and receptor selectivity. iris-biotech.de |

| Analgesics and Anti-inflammatories | Pain and Inflammation Pathways | Serves as a key intermediate in the synthesis of novel drugs. chemimpex.com |

Applications in Custom Chemical Synthesis and Contract Research

Boc-(R,S)-1-aminoindane-1-carboxylic acid is a frequently requested building block in the custom chemical synthesis and contract research organization (CRO) sector. youtube.com Pharmaceutical and biotechnology companies often outsource the synthesis of specific intermediates and building blocks to CROs to accelerate their drug discovery and development programs. youtube.com The demand for this compound stems from its utility in creating proprietary molecules with novel structures and biological activities.

CROs are equipped to handle complex, multi-step syntheses involving specialized reagents and chiral building blocks like Boc-(R,S)-1-aminoindane-1-carboxylic acid. These organizations can provide the expertise and infrastructure needed to produce this compound and its derivatives on a scale required for preclinical and clinical studies. The availability of such building blocks from custom synthesis providers enables researchers to explore a wider range of chemical space in their quest for new therapeutic agents.

Stereodifferentiation and Asymmetric Induction in Catalytic Reactions

The chiral nature of 1-aminoindane derivatives, which can be accessed from Boc-(R,S)-1-aminoindane-1-carboxylic acid, makes them valuable as chiral auxiliaries and ligands in asymmetric catalysis. scielo.org.mxscilit.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. researchgate.netwilliams.edu The rigid indane scaffold can create a highly ordered and predictable transition state, leading to excellent diastereoselectivity in reactions such as aldol (B89426) additions and alkylations. scielo.org.mx

Furthermore, derivatives of aminoindane, such as aminoindanols, have been successfully employed as ligands for metal-catalyzed asymmetric reactions. scilit.com These ligands can coordinate to a metal center and create a chiral environment that directs the approach of substrates, resulting in the preferential formation of one enantiomer of the product. nih.gov For example, ligands derived from cis-1-amino-2-indanol have proven effective in the asymmetric transfer hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols. scilit.com The predictable stereochemical control exerted by these indane-based chiral modifiers is a testament to their utility in stereodifferentiation and asymmetric induction.

| Reaction Type | Role of Indane Derivative | Outcome |

| Aldol Reactions | Chiral Auxiliary | High diastereoselectivity. scielo.org.mx |

| Asymmetric Transfer Hydrogenation | Chiral Ligand | High enantioselectivity in the reduction of ketones. scilit.com |

| Asymmetric [3+2] Annulation | Component of Chiral Catalyst System | Synthesis of chiral 1-aminoindanes with high diastereo- and enantioselectivity. acs.org |

| Diastereoselective Alkylation | Chiral Auxiliary | Predictable formation of a specific diastereomer. williams.edu |

Applications in Peptidomimetic and Constrained Peptide Chemistry

Design Principles for Incorporating Conformationally Constrained Amino Acids into Peptidomimetics

The rational design of peptidomimetics relies on the principle of conformational constraint. Natural peptides are often highly flexible, existing in a multitude of conformations in solution. However, upon binding to a biological target such as a receptor or enzyme, they adopt a single, specific "bioactive" conformation. A significant energetic penalty (entropic cost) is paid to lock the flexible peptide into this required shape, which can weaken the binding affinity.

The core design principle is to pre-organize the peptide into its bioactive conformation by incorporating rigid structural elements. nih.gov Conformationally constrained amino acids, such as 1-aminoindane-1-carboxylic acid, serve this purpose by reducing the rotational freedom of the peptide backbone. nih.govnih.gov This local restriction of the backbone dihedral angles (phi, φ, and psi, ψ) forces the peptide to adopt a more defined three-dimensional structure that ideally mimics the bound state of the parent peptide.

Key design strategies include:

Mimicking Bioactive Conformations: Identifying the key amino acid residues and their spatial orientation in the parent peptide's bioactive form and using the constrained residue to lock in that specific geometry. nih.govproteopedia.org

Reducing Conformational Entropy: By limiting the number of accessible conformations, the entropic cost of binding to a receptor is minimized, which can lead to a significant increase in binding affinity and potency. nih.gov

Enhancing Selectivity: A rigidified peptide analogue is less likely to adapt its shape to bind to off-target receptors, thus improving its selectivity for the intended biological target. nih.gov

Improving Pharmacokinetic Properties: The introduction of unnatural, sterically bulky residues can shield the peptide backbone from enzymatic degradation, thereby improving metabolic stability and prolonging its half-life in vivo. nih.govslideshare.net

Influence of Indane Moieties on Peptide Secondary Structures (e.g., α-helices, 3₁₀-helices, β-turns)

The incorporation of a Cα,Cα-disubstituted amino acid like 1-aminoindane-1-carboxylic acid severely restricts the allowable phi (φ) and psi (ψ) backbone torsion angles. This constraint is a direct result of the steric bulk of the fused ring system attached to the α-carbon. While a simple amino acid like glycine (B1666218) can adopt a wide range of φ/ψ angles, the indane moiety forces the peptide backbone into specific regions of the Ramachandran plot, primarily those corresponding to helical and turn structures.

The indane residue is known to be a potent inducer of helical conformations, particularly the α-helix and the more tightly wound 3₁₀-helix. It can also stabilize β-turns, which are critical for reversing the direction of a peptide chain. The specific conformation adopted depends on the position of the residue within the peptide sequence and the nature of the adjacent amino acids. This ability to dictate secondary structure is a powerful tool for designing peptides with specific shapes required for biological function.

| Amino Acid Type | Typical Allowed φ (phi) Angle Range | Typical Allowed ψ (psi) Angle Range | Favored Secondary Structures |

|---|---|---|---|

| Standard L-Amino Acid (e.g., Alanine) | -180° to -40° and +40° to +90° | -180° to -30°, +30° to +180° | α-helix, β-sheet, turns, random coil |

| 1-Aminoindane-1-carboxylic acid (Aic) | -90° to -50° and +50° to +90° | -60° to -30° and +30° to +60° | α-helix, 3₁₀-helix, β-turns |

This table illustrates the general principle of conformational restriction. The specific ranges for 1-Aminoindane-1-carboxylic acid are representative of Cα,Cα-disubstituted amino acids, which predominantly occupy the helical regions of the Ramachandran plot.

Enhancement of Proteolytic Stability and Conformational Rigidity in Peptide Analogues

A major hurdle in the development of therapeutic peptides is their rapid degradation by proteases in the body. Proteases are enzymes that cleave peptide bonds, and their active sites are shaped to recognize and bind specific sequences of natural L-amino acids.

The incorporation of 1-aminoindane-1-carboxylic acid enhances proteolytic stability through two primary mechanisms:

Steric Hindrance: The bulky, rigid indane group acts as a steric shield, physically blocking the access of protease enzymes to the adjacent peptide bonds. This makes it difficult for the enzyme to bind and catalyze the cleavage of the peptide backbone.

Conformational Constraint: By forcing the peptide into a tight, stable secondary structure (like an α-helix), the residue can make the cleavage site inaccessible to the protease's active site. slideshare.net Peptides must often adopt a more extended conformation to fit into the active site of a protease, and the rigidity imparted by the indane moiety prevents this from occurring. slideshare.net

This enhanced stability leads to a longer circulating half-life, allowing the peptide drug to reach its target and exert its therapeutic effect over a more extended period.

| Peptide Analogue | Description | Half-life in presence of Trypsin (t½) |

|---|---|---|

| Native Peptide (e.g., Ac-Ala-Lys-Ala-NH₂) | Contains a natural L-amino acid sequence susceptible to cleavage by trypsin at the Lysine residue. | ~15 minutes |

| Modified Peptide (e.g., Ac-Ala-Aic-Ala-NH₂) | The susceptible Lys residue is replaced by 1-aminoindane-1-carboxylic acid (Aic). | > 24 hours |

This table presents representative data illustrating how the replacement of a protease-susceptible residue with a sterically hindered, non-natural amino acid like Aic can dramatically increase the peptide's metabolic half-life.

Strategies for Modulating Receptor Activity through Structural Constraints

The ultimate goal of incorporating constrained amino acids is often to modulate the biological activity of a peptide, typically by enhancing its interaction with a specific receptor. By locking the peptide into its bioactive conformation, the binding affinity for the target receptor can be significantly improved. nih.gov This pre-organization means that less conformational energy is lost upon binding, resulting in a more favorable interaction.

This strategy can be used to:

Increase Potency: A higher binding affinity (lower IC50 or Ki value) means that a lower concentration of the drug is needed to achieve the desired therapeutic effect.

Enhance Selectivity: A rigid peptide is less likely to bind to other receptors, which can have similar but not identical binding requirements. By designing the constrained peptide to perfectly fit the target receptor, selectivity over other receptor subtypes can be dramatically increased, leading to fewer side effects.

Switch from Agonist to Antagonist: In some cases, constraining a peptide's conformation can change its mode of action. A flexible natural agonist might be able to adopt multiple conformations to both bind and activate a receptor. A rigid analogue might be designed to bind with high affinity but lack the ability to induce the conformational change in the receptor required for activation, thus acting as an antagonist.

| Peptide Ligand | Modification | Receptor A Binding Affinity (IC₅₀) | Receptor B Binding Affinity (IC₅₀) |

|---|---|---|---|

| Parent Peptide | Flexible, natural sequence | 150 nM | 250 nM |

| Constrained Analogue | Contains 1-aminoindane-1-carboxylic acid to mimic bioactive conformation | 5 nM | 800 nM |

This table provides a representative example of how conformational constraint can modulate receptor activity. The constrained analogue shows a 30-fold increase in affinity for the target Receptor A and a decrease in affinity for the off-target Receptor B, thus improving both potency and selectivity.

Advanced Reaction Chemistry and Derivatization of Boc R,s 1 Aminoindane 1 Carboxylic Acid

Functional Group Transformations and Reactivity Profiles

Boc-(R,S)-1-aminoindane-1-carboxylic acid possesses three main regions for chemical modification: the tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid moiety, and the indane ring system. The reactivity of each of these functional groups dictates the synthetic routes available for derivatization.

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. This acid-lability allows for the selective deprotection of the amine, which can then undergo further functionalization.

The carboxylic acid group is a versatile handle for a variety of transformations, most notably nucleophilic acyl substitution reactions. It can be converted into esters, amides, and other acid derivatives. The steric hindrance imposed by the adjacent quaternary carbon and the bulky indane and Boc groups can influence the reaction rates and may necessitate the use of highly efficient coupling reagents.

The indane ring system , being aromatic, is generally stable under many reaction conditions used to modify the amino and carboxyl groups. However, it can potentially undergo electrophilic aromatic substitution reactions, although this is less common in the context of peptide synthesis and derivatization of the amino acid functionality. The specific reactivity of the indane ring in this particular molecule is not extensively documented in readily available literature, suggesting that transformations are typically focused on the amino and carboxyl termini.

Nucleophilic Acyl Substitution Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functionality of Boc-(R,S)-1-aminoindane-1-carboxylic acid is a primary site for derivatization through nucleophilic acyl substitution. These reactions are fundamental to peptide synthesis and the creation of small molecule libraries. The general mechanism involves the activation of the carboxylic acid to form a more reactive intermediate, which is then attacked by a nucleophile, such as an amine or an alcohol, to form an amide or an ester, respectively.

Amide Bond Formation: The coupling of the carboxylic acid with a primary or secondary amine to form an amide is a cornerstone of peptide chemistry. Due to the steric hindrance around the carboxyl group of this constrained amino acid, the choice of coupling reagent is critical to achieve high yields and minimize side reactions like racemization. A variety of reagents have been developed for this purpose, each with its own mechanism of activation. nih.govhepatochem.comfishersci.co.uk The reaction generally proceeds by converting the carboxylic acid into a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester, which is then readily attacked by the amine. researchgate.net

| Coupling Reagent | Abbreviation | Activating Mechanism | Typical Conditions | General Yield Range |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSCDI | Forms O-acylisourea intermediate | Often used with HOBt or HOAt in DMF or DCM | Good to Excellent |

| Dicyclohexylcarbodiimide | DCC | Forms O-acylisourea intermediate | Used with HOBt or DMAP in DCM or THF | Good to Excellent |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms HOBt active ester | Base (e.g., DIPEA) in DMF or CH3CN | Excellent |

| (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HATU | Forms HOAt active ester | Base (e.g., DIPEA or collidine) in DMF | Excellent |

| 1,1'-Carbonyldiimidazole | CDI | Forms acyl-imidazolide intermediate | THF or DMF, often at elevated temperatures | Moderate to Good |

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. openstax.org However, the acidic conditions can lead to the cleavage of the Boc protecting group. A milder alternative is the use of alkyl halides in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). capes.gov.br Furthermore, coupling reagents similar to those used for amide formation, such as DCC with a catalytic amount of DMAP (4-Dimethylaminopyridine), can be employed for esterification under neutral conditions. researchgate.net The use of aromatic carboxylic anhydrides as dehydrating reagents in the presence of Lewis acid or nucleophilic catalysts also provides an efficient route to esters. tcichemicals.com

N-Alkylation and Other Modifications of the Amine Functionality

Modification of the amine functionality typically requires the initial removal of the Boc protecting group. Once deprotected, the resulting free amine can undergo a variety of transformations, including N-alkylation.

Deprotection and N-Alkylation: The standard procedure for N-alkylation involves a two-step process: deprotection of the Boc group followed by alkylation of the free amine. Reductive amination is a common method where the deprotected amino acid is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This method allows for the introduction of a wide range of alkyl groups. Direct N-alkylation of unprotected amino acids with alcohols has also been reported as a sustainable alternative. nih.gov

A more direct approach to N-alkylation of N-Boc protected amino acids involves the formation of a dianion. google.com In this method, a strong, hindered base, such as potassium tert-butoxide, is used to deprotonate both the carboxylic acid and the N-H of the carbamate (B1207046). The resulting dianion can then be selectively alkylated at the nitrogen atom by an alkyl halide. google.com This method avoids a separate deprotection step but requires careful control of reaction conditions to prevent side reactions.

Other Modifications: Beyond alkylation, the deprotected amine can be acylated with various acylating agents to introduce different functional groups, or it can be used in the synthesis of ureas and other nitrogen-containing heterocycles. These modifications are crucial for diversifying the chemical space of derivatives originating from this constrained amino acid.

Mechanism-Based Studies of Reactions Relevant to Indane Amino Acids

The constrained bicyclic structure of Boc-(R,S)-1-aminoindane-1-carboxylic acid significantly influences its reactivity and the stereochemical outcome of its reactions. The rigid indane backbone restricts the conformational freedom around the α-carbon, which can have profound effects on the mechanisms of reactions such as peptide coupling.

Mechanism of Amide Bond Formation: The mechanism of amide bond formation, particularly with sterically hindered amino acids, is of great interest. The initial step involves the activation of the carboxylic acid. With carbodiimide (B86325) reagents like EDC, an O-acylisourea intermediate is formed. This intermediate is highly reactive but also prone to racemization through the formation of an oxazolone. The addition of additives like HOBt or HOAt intercepts the O-acylisourea to form an active ester, which is less prone to racemization and reacts efficiently with the incoming amine. researchgate.net The steric bulk of the indane moiety can slow down the rate of aminolysis, potentially increasing the lifetime of the activated intermediate and the risk of side reactions. Therefore, the choice of a highly reactive, yet racemization-suppressing coupling reagent like HATU is often preferred for such constrained amino acids.

Reactivity of the Indane Scaffold: The synthesis of aminoindane carboxylic acids provides insight into the reactivity of the indane system. For instance, the synthesis of 2-aminoindane-2-carboxylic acid has been achieved through a two-step alkylation of a Ni(II)-complex of a glycine (B1666218) Schiff base with o-dibromoxylylene. nih.gov This process involves a monoalkylation followed by an intramolecular cyclization, demonstrating the utility of building the indane ring system around an amino acid precursor. nih.gov While this illustrates the formation of the scaffold, the reactivity of the pre-formed indane ring in Boc-(R,S)-1-aminoindane-1-carboxylic acid towards ring-opening or rearrangement is generally low under standard synthetic conditions. The rigid framework is a key feature for its use in creating conformationally constrained peptides. eburon-organics.com

Future Research Directions and Emerging Trends in Boc R,s 1 Aminoindane 1 Carboxylic Acid Research

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure cyclic amino acids is a critical area of research. For Boc-(R,S)-1-aminoindane-1-carboxylic acid, future efforts are concentrated on moving beyond classical resolution to more efficient and scalable asymmetric methods.

Promising stereoselective strategies include:

Asymmetric Catalysis : The use of chiral catalysts to directly generate a single enantiomer from an achiral precursor is a primary goal. Researchers are exploring methods such as asymmetric Brønsted acid catalysis for the enantioselective synthesis of related 1-aminoindene derivatives, which can serve as precursors. rsc.org Biocatalysis, employing engineered enzymes like imine reductases, also presents a sustainable and highly selective alternative for producing chiral aminoindane derivatives. acs.org

Chiral Resolution Techniques : While the objective is often direct asymmetric synthesis, advancements in resolution technology remain valuable. Chiral ligand-exchange chromatography has proven effective for the preparative separation of analogous aminoindan dicarboxylic acid enantiomers. nih.govresearchgate.net Furthermore, fractional crystallization using optically pure chiral dicarboxylic acids, such as derivatives of tartaric acid or aspartic acid, is a viable method for resolving racemic 1-aminoindan (B1206342) mixtures on an industrial scale. google.com

| Synthetic Method | Key Features | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis (e.g., Biocatalysis) | Direct conversion of achiral starting materials to a single enantiomer using an engineered enzyme or chiral catalyst. acs.org | High enantioselectivity, atom economy, and potential for green chemistry principles. |

| Chiral Ligand-Exchange Chromatography | Separation of enantiomers based on the formation of transient diastereomeric complexes on a chiral stationary phase. nih.gov | High-resolution separation applicable at both analytical and preparative scales. |

| Fractional Crystallization | Separation of diastereomeric salts formed between the racemic amine and a chiral resolving agent. google.com | Cost-effective, scalable, and suitable for industrial production. |

| Chiral Auxiliary Method | Covalent bonding of a chiral molecule to guide a stereoselective reaction, followed by its removal. researchgate.net | Reliable control over stereochemistry, often yielding high diastereomeric excess. |

Exploration of New Applications in Advanced Materials and Catalysis

The unique bifunctional and rigid structure of Boc-(R,S)-1-aminoindane-1-carboxylic acid makes it an intriguing candidate for applications beyond pharmaceuticals.

Advanced Materials : As a molecule containing both an amine and a carboxylic acid group, it can serve as a monomer for polymerization. britannica.com Its incorporation into polyamides could lead to the development of high-performance polymers with enhanced thermal stability and rigidity, conferred by the constrained indane backbone. britannica.com Such materials could find use in applications requiring structural integrity and predictable conformations. Researchers are also exploring amino-acid-derived polymers for creating polyanions with tailored hydrophobicity for biomedical applications. nih.gov

Asymmetric Catalysis : While the compound itself is not a catalyst, it serves as a valuable precursor for the synthesis of chiral ligands. Related structures, such as cis-1-aminoindan-2-ol, have been successfully used to create ligands for asymmetric transformations. nih.gov The conformational rigidity of the indane framework is highly advantageous in ligand design, as it can create a well-defined and predictable chiral environment around a metal center, potentially leading to higher enantioselectivity in catalytic reactions.

Integration with Computational Chemistry for Predictive Design

The constrained nature of the aminoindane ring system presents both opportunities and challenges for molecular design. Computational chemistry is emerging as an indispensable tool for harnessing the unique properties of this and other unnatural amino acids.

Predictive Structural Modeling : Accurately predicting the three-dimensional structures of peptides containing unnatural residues is crucial for designing new therapeutics. nih.govoup.com Advanced computational models, such as HighFold2, are being developed specifically to predict the conformations of cyclic peptides incorporating such building blocks. nih.govoup.com These tools allow researchers to virtually assess how Boc-(R,S)-1-aminoindane-1-carboxylic acid influences peptide folding and binding to biological targets before undertaking costly synthesis.

Force Field and Quantum Mechanics : The development of accurate parameters for molecular mechanics force fields is essential for running reliable molecular dynamics simulations. Density Functional Theory (DFT) is being used to study the conformational preferences and electronic properties of Boc-protected amino acids, providing foundational data for these simulations. nih.govresearchgate.net This integration allows for the accurate modeling of peptide ensembles in solution, which is critical for designing structured cyclic peptides as inhibitors of protein-protein interactions. nih.gov

| Computational Method | Application | Research Goal |

|---|---|---|

| HighFold2 / Deep Learning Models | Predicting 3D structures of peptides containing unnatural amino acids. nih.govoup.com | Accelerate de novo design of peptide-based therapeutics. |

| Molecular Dynamics (MD) Simulations | Simulating the conformational ensembles of peptides in solution. nih.gov | Understand peptide flexibility and pre-organization for binding. |

| Density Functional Theory (DFT) | Calculating low-energy conformations and electronic properties of the building block. nih.govresearchgate.net | Develop accurate parameters for MD force fields and understand intrinsic properties. |

Role in the Evolution of Chiral Building Block Libraries for Diverse Research Fields

Boc-(R,S)-1-aminoindane-1-carboxylic acid is more than an intermediate; it is a key component in the expansion and diversification of chemical libraries used for drug discovery and chemical biology.

Diversity-Oriented Synthesis (DOS) : The goal of DOS is to create collections of structurally diverse and complex small molecules. nih.govnih.gov The rigid, three-dimensional scaffold of the aminoindane core is highly valuable in DOS, as it allows chemists to build libraries that explore regions of chemical space not accessible with more flexible, linear building blocks. pnas.org This leads to the discovery of novel molecular shapes that can interact with new biological targets.

Encoded Library Technologies : An exciting emerging trend is the use of unnatural amino acids in next-generation encoded libraries. Peptide-Encoded Libraries (PELs) use robust, abiotic peptide sequences as barcodes to encode the synthetic steps for an attached small molecule. Building blocks like Boc-(R,S)-1-aminoindane-1-carboxylic acid are ideal for PELs because their constituent amide bonds are stable to a wider range of chemical reactions (e.g., transition metal catalysis) than the DNA backbone used in DNA-Encoded Libraries (DELs). This expands the scope of chemical transformations that can be used to build libraries, leading to greater molecular diversity and the potential for discovering new drug candidates.

Q & A

Q. What are the standard synthetic routes for Boc-(R,S)-1-aminoindane-1-carboxylic acid?

The synthesis typically involves:

- Amino group protection : Reacting 1-aminoindane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP) to introduce the Boc group .

- Racemic resolution : For enantiomerically pure forms, chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic methods may be employed .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures . Key characterization includes ¹H/¹³C NMR for Boc-group confirmation and HPLC (chiral columns) for enantiomeric excess determination .

Q. How is the purity of Boc-(R,S)-1-aminoindane-1-carboxylic acid validated in research settings?

- Analytical HPLC : Using reversed-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

- Melting point analysis : Discrepancies in reported values (e.g., 130–131°C for similar Boc-amino acids) should prompt replication under standardized conditions .

- Elemental analysis (EA) : Confirms C, H, N composition within 0.4% of theoretical values .

Advanced Research Questions

Q. What advanced techniques resolve the stereochemical configuration of Boc-(R,S)-1-aminoindane-1-carboxylic acid?

- Single-crystal X-ray diffraction (SCXRD) : Determines absolute configuration by analyzing heavy atom (e.g., sulfur or bromine) anomalous scattering or using resonant scattering methods for lighter atoms .

- Vibrational circular dichroism (VCD) : Compares experimental and computed spectra to assign enantiomers .

- Chiral derivatization : Reaction with Mosher’s acid chloride followed by ¹H NMR to analyze diastereomeric splitting .

Q. How can Boc-(R,S)-1-aminoindane-1-carboxylic acid be integrated into peptide synthesis?

- Solid-phase peptide synthesis (SPPS) : The Boc group is stable under basic conditions but cleaved with TFA. Coupling via carbodiimides (e.g., DCC) or phosphonium reagents (e.g., PyBOP) ensures minimal racemization .

- Conformational studies : The indane scaffold restricts backbone flexibility, making it useful for probing peptide secondary structures via 2D NMR or MD simulations .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?

- Reproducibility protocols : Follow guidelines from journals like Beilstein Journal of Organic Chemistry to document solvent systems, temperatures, and instrumentation .

- Interlaboratory studies : Collaborate to validate parameters (e.g., kinetic solubility in PBS vs. DMSO) .

- Thermogravimetric analysis (TGA) : Assess thermal stability discrepancies by comparing decomposition onset temperatures under inert atmospheres .

Methodological Considerations

Q. What are best practices for characterizing Boc-(R,S)-1-aminoindane-1-carboxylic acid in crystallographic studies?

- Low-temperature data collection : Reduces thermal motion artifacts; SCXRD at 100–150 K is recommended .

- Hydrogen bonding analysis : Use software (e.g., Mercury) to quantify interactions (e.g., N–H···O=C) driving crystal packing .

- Powder XRD : Confirms phase purity by matching experimental and simulated patterns .

Q. How can computational methods enhance the study of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.